molecular formula C22H19BrN2O3 B10890035 2-(biphenyl-4-yloxy)-N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]acetohydrazide

2-(biphenyl-4-yloxy)-N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B10890035
M. Wt: 439.3 g/mol
InChI Key: ARCOQVXHCNOVPV-ZVHZXABRSA-N
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Description

2-(biphenyl-4-yloxy)-N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a biphenyl group, a methoxyphenyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(biphenyl-4-yloxy)-N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of the biphenyl-4-yloxy group: This can be achieved by reacting biphenyl with an appropriate halogenating agent to introduce a halogen atom, followed by a nucleophilic substitution reaction with a hydroxyl group to form the biphenyl-4-yloxy moiety.

    Synthesis of the acetohydrazide moiety: This involves the reaction of acetic acid hydrazide with an appropriate aldehyde or ketone to form the acetohydrazide group.

    Coupling of the biphenyl-4-yloxy and acetohydrazide moieties: The final step involves the condensation reaction between the biphenyl-4-yloxy group and the acetohydrazide moiety in the presence of a suitable catalyst and under controlled reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(biphenyl-4-yloxy)-N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-(biphenyl-4-yloxy)-N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(biphenyl-4-yloxy)-N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(biphenyl-4-yloxy)acetohydrazide: This compound shares the biphenyl-4-yloxy and acetohydrazide moieties but lacks the bromomethoxyphenyl group.

    N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]acetohydrazide: This compound contains the bromomethoxyphenyl and acetohydrazide groups but lacks the biphenyl-4-yloxy moiety.

Uniqueness

2-(biphenyl-4-yloxy)-N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]acetohydrazide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H19BrN2O3

Molecular Weight

439.3 g/mol

IUPAC Name

N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-2-(4-phenylphenoxy)acetamide

InChI

InChI=1S/C22H19BrN2O3/c1-27-20-11-12-21(23)18(13-20)14-24-25-22(26)15-28-19-9-7-17(8-10-19)16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H,25,26)/b24-14+

InChI Key

ARCOQVXHCNOVPV-ZVHZXABRSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)Br)/C=N/NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

COC1=CC(=C(C=C1)Br)C=NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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